rel-(2R,3aR,6aR)-1,5-Dibenzyl-2-(hydroxymethyl)hexahydropyrrolo[3,4-b]pyrrol-6(1H)-one
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Overview
Description
rel-(2R,3aR,6aR)-1,5-Dibenzyl-2-(hydroxymethyl)hexahydropyrrolo[3,4-b]pyrrol-6(1H)-one: is a complex organic compound characterized by its unique hexahydropyrrolo[3,4-b]pyrrol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3aR,6aR)-1,5-Dibenzyl-2-(hydroxymethyl)hexahydropyrrolo[3,4-b]pyrrol-6(1H)-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,3aR,6aR)-1,5-Dibenzyl-2-(hydroxymethyl)hexahydropyrrolo[3,4-b]pyrrol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
rel-(2R,3aR,6aR)-1,5-Dibenzyl-2-(hydroxymethyl)hexahydropyrrolo[3,4-b]pyrrol-6(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(2R,3aR,6aR)-1,5-Dibenzyl-2-(hydroxymethyl)hexahydropyrrolo[3,4-b]pyrrol-6(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate
- rel-(2R,3aR,6aR)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid
Uniqueness
rel-(2R,3aR,6aR)-1,5-Dibenzyl-2-(hydroxymethyl)hexahydropyrrolo[3,4-b]pyrrol-6(1H)-one stands out due to its unique structural features and versatile reactivity
Properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1,5-dibenzyl-2-(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-6-one |
InChI |
InChI=1S/C21H24N2O2/c24-15-19-11-18-14-22(12-16-7-3-1-4-8-16)21(25)20(18)23(19)13-17-9-5-2-6-10-17/h1-10,18-20,24H,11-15H2 |
InChI Key |
ZIYADUQUKOIPET-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C(=O)C2N(C1CO)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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